molecular formula C14H18N2O3 B1403136 tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate CAS No. 1312536-57-4

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

Cat. No. B1403136
M. Wt: 262.3 g/mol
InChI Key: KCBBFZFFHNIYKG-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1312536-57-4 . It has a molecular weight of 262.31 and its IUPAC name is tert-butyl ((3-oxoisoindolin-5-yl)methyl)carbamate . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for “tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate” is 1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate” is a white to yellow solid . Its molecular formula is C14H18N2O3 and it has a molecular weight of 262.31 .

Scientific Research Applications

Synthesis and Reaction Pathways:

  • Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate, demonstrates the intricacy of synthesizing complex organic molecules, where multiple steps like Diels-Alder reactions, rearrangements, and protective shielding are involved (Padwa, Brodney & Lynch, 2003).
  • Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate showcases the crystallographic aspects of these compounds, where hydrogen and halogen bonds play a significant role, suggesting similar bonding patterns may be explored in tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate (Baillargeon et al., 2017).

Interactions and Crystallography

Molecular Interactions and Crystal Structures:

  • A study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, sheds light on the interactions within crystal structures, indicating how hydrogen bonds, molecular electrostatic potential (MEP) surface calculations, and 3D architectures are critical for understanding the molecular behavior of compounds like tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate (Das et al., 2016).

Chemical Modifications and Applications

Chemical Modifications and Novel Compounds:

  • Research involving the synthesis of novel amino acid derivatives, such as the selective alkylation of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, highlights the potential of tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate in generating new biochemical compounds through click chemistry (Patil & Luzzio, 2017).
  • The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a compound related to tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate, emphasizes the significance of precise synthetic methods in creating biologically active compounds, suggesting similar methods could be applied to tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate (Zhao et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[(3-oxo-1,2-dihydroisoindol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-9-4-5-10-8-15-12(17)11(10)6-9/h4-6H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBFZFFHNIYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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